molecular formula C8H13NO3 B2649702 Ethyl 2-oxopiperidine-4-carboxylate CAS No. 25410-09-7

Ethyl 2-oxopiperidine-4-carboxylate

Cat. No. B2649702
Key on ui cas rn: 25410-09-7
M. Wt: 171.196
InChI Key: UERLUQPNUZNORC-UHFFFAOYSA-N
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Patent
US08592590B2

Procedure details

Add trimethyloxonium tetrafluoroborate (530.7 g) to a solution of 2-oxopiperidine-4-carboxylic acid ethyl ester (307.7 g, 1.80 mol) in dry dichloromethane (4.68 L) under nitrogen, and stir the reaction at room temperature for 16 hours. Cool the mixture to 0° C. and adjust to pH 8 with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with additional dichloromethane (2×1 L). Combine the organic phases, dry over magnesium sulfate, filter, and concentrate to provide the title compound (273.68 g). Mass spectrum (m/z): 186 (M+1).
Quantity
530.7 g
Type
reactant
Reaction Step One
Quantity
307.7 g
Type
reactant
Reaction Step One
Quantity
4.68 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[CH3:6][O+](C)C.[CH2:10]([O:12][C:13]([CH:15]1[CH2:20][CH2:19][NH:18][C:17](=[O:21])[CH2:16]1)=[O:14])[CH3:11].C(=O)(O)[O-].[Na+]>ClCCl>[CH2:10]([O:12][C:13]([CH:15]1[CH2:20][CH2:19][N:18]=[C:17]([O:21][CH3:6])[CH2:16]1)=[O:14])[CH3:11] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
530.7 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
307.7 g
Type
reactant
Smiles
C(C)OC(=O)C1CC(NCC1)=O
Name
Quantity
4.68 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with additional dichloromethane (2×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic phases, dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CC(=NCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 273.68 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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